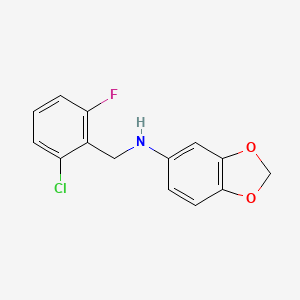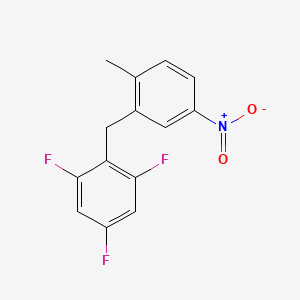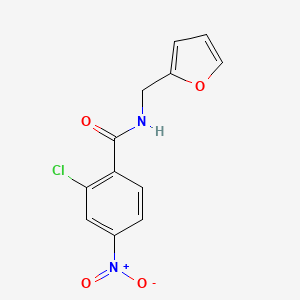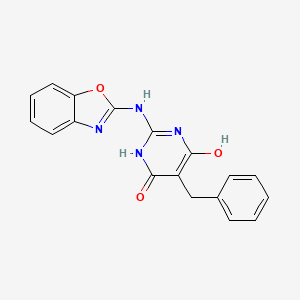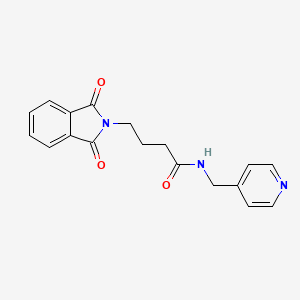![molecular formula C16H18N2O4S B5740796 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)
2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TAK-659, and it belongs to the class of kinase inhibitors. TAK-659 has shown promising results in preclinical studies, and it is currently being investigated for its clinical applications.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of specific kinases that are involved in the pathogenesis of various diseases. The compound binds to the ATP-binding pocket of these kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, survival, and migration, which are essential processes in the development and progression of diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for specific kinases. The compound is also relatively stable and has good solubility in aqueous and organic solvents. However, one of the limitations of TAK-659 is its limited bioavailability, which may affect its therapeutic efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One of the potential applications of the compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also shown promising results in preclinical studies as a potential treatment for autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials and to optimize its pharmacokinetic properties for better therapeutic outcomes.
Conclusion:
In conclusion, TAK-659 is a synthetic compound with potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies as a potent inhibitor of specific kinases that play a crucial role in the pathogenesis of diseases. TAK-659 has several advantages for lab experiments, including its high potency and selectivity, but it also has some limitations, such as its limited bioavailability. Further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials and to optimize its pharmacokinetic properties for better therapeutic outcomes.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dimethylthiophene-2-amine to yield the desired product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies as a potent inhibitor of several kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the pathogenesis of various diseases, and their inhibition by TAK-659 has been shown to have therapeutic benefits.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(13(8)14(17)19)18-15(20)10-5-11(21-3)7-12(6-10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHZTICEGOKLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)
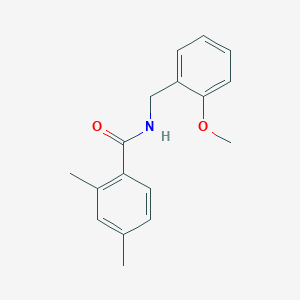
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
